7-Methyl-3-propylquinolin-2-amine
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Overview
Description
7-Methyl-3-propylquinolin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline scaffold is a crucial structure in many pharmacologically active compounds, making this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-Methyl-3-propylquinolin-2-amine, can be achieved through various classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller reactions . These methods often involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green chemistry protocols are also explored for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
7-Methyl-3-propylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, agrochemicals, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-Methyl-3-propylquinolin-2-amine involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, they can modulate signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinine: Another antimalarial compound with a quinoline structure.
Uniqueness
7-Methyl-3-propylquinolin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and propyl groups may enhance its lipophilicity and ability to interact with biological membranes .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7-methyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-3-4-11-8-10-6-5-9(2)7-12(10)15-13(11)14/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChI Key |
LFGXHRKZUDKIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)C)N |
Origin of Product |
United States |
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